2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide, which is then reacted with 2-chloro-4-(dimethylamino)benzaldehyde under specific conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(biphenyl-4-yl)ethanone
Uniqueness
What sets 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and potential applications. The presence of the chloro and dimethylamino groups, in particular, can influence its chemical behavior and biological activity.
Properties
Molecular Formula |
C18H17ClN4OS2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[2-chloro-4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H17ClN4OS2/c1-23(2)13-8-7-12(14(19)9-13)10-20-22-17(24)11-25-18-21-15-5-3-4-6-16(15)26-18/h3-10H,11H2,1-2H3,(H,22,24)/b20-10+ |
InChI Key |
CUEPVFJOTGBFNZ-KEBDBYFISA-N |
Isomeric SMILES |
CN(C)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Cl |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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